Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation reaction of appropriate β-enaminone with 3-methyl-1H-pyrazol-5-amine . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use as an anticancer and antiviral agent.
Industry: Utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: These compounds also show neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C16H10F5N3O3 |
---|---|
Molecular Weight |
387.26 g/mol |
IUPAC Name |
methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H10F5N3O3/c1-26-14(25)10-7-22-24-12(16(19,20)21)6-11(23-13(10)24)8-2-4-9(5-3-8)27-15(17)18/h2-7,15H,1H3 |
InChI Key |
ZANQFARSKWOBED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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